molecular formula C9H9BrN2O B3302739 3-bromo-5-methoxy-2-methyl-2H-indazole CAS No. 918946-35-7

3-bromo-5-methoxy-2-methyl-2H-indazole

Cat. No.: B3302739
CAS No.: 918946-35-7
M. Wt: 241.08 g/mol
InChI Key: VIIMHZNOONBMCX-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-methoxy-2-methyl-2H-indazole typically involves the bromination of 5-methoxy-2-methylindazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydroindazole derivatives.

Scientific Research Applications

Antitumor Activity

Indazoles, including 3-bromo-5-methoxy-2-methyl-2H-indazole, have shown promise in cancer research. The compound's structure allows it to interact with key biological targets involved in cancer progression.

Case Study: Bcr-Abl Inhibition

In a study focusing on the synthesis of indazole derivatives, compounds were tested against Bcr-Abl wild type and mutant forms. Some derivatives exhibited comparable potency to established treatments like Imatinib, with IC50 values as low as 0.014 µM for Bcr-Abl WT . This suggests that this compound could be a candidate for further development in targeted cancer therapies.

Antibacterial Properties

The antibacterial activity of indazole derivatives has also been a significant area of research. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Evaluation Methods

Antibacterial activity is typically assessed using the Agar diffusion method, measuring the zone of inhibition against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results from studies indicate that certain indazoles demonstrate substantial antibacterial effects, with some compounds achieving minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin .

Case Study: Antibacterial Testing

In a comparative study of several indazole derivatives, it was found that increasing concentrations led to larger zones of inhibition, indicating dose-dependent antibacterial activity. For example, one derivative showed a zone of inhibition of 19 mm against Bacillus subtilis at a concentration of 2 mg/mL . This highlights the potential use of this compound in developing new antibacterial agents.

Other Therapeutic Applications

Beyond antitumor and antibacterial applications, indazoles are being explored for their anti-inflammatory and analgesic properties. The structural diversity within this class allows for modifications that can enhance specific biological activities.

Anti-inflammatory Effects

Some studies suggest that certain indazole derivatives may inhibit inflammatory pathways by modulating cytokine production or interfering with signaling pathways involved in inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate its potential mechanisms and guide further synthesis efforts aimed at optimizing efficacy against specific diseases .

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom can enhance its binding affinity to certain biological targets, while the methoxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    5-Bromo-2-methyl-2H-indazole: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.

    3-Bromo-2-methyl-2H-indazole: Lacks the methoxy group at the 5-position, which can affect its overall properties.

    3-Bromo-5-fluoro-2-methyl-2H-indazole: Contains a fluorine atom instead of a methoxy group, leading to different electronic and steric effects.

Uniqueness: 3-Bromo-5-methoxy-2-methyl-2H-indazole is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Biological Activity

3-Bromo-5-methoxy-2-methyl-2H-indazole is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and mechanisms of action, highlighting its therapeutic potentials, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound has a molecular formula of C9H10BrN2O and features a bromo group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 2-position of the indazole ring. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the bromination of 5-methoxy-2-methylindazole. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit notable antimicrobial properties. In one study, synthesized indazole derivatives were tested against various pathogens, including Escherichia coli and Candida albicans. The results showed that some derivatives demonstrated higher potency than standard antibiotics like metronidazole, with one compound being 12.8 times more active against Giardia intestinalis than metronidazole .

PathogenCompound Activity (IC50)Reference
Giardia intestinalis12.8 times more active
Candida albicansSignificant inhibition
Escherichia coliModerate inhibition

Anticancer Activity

Indazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. For instance, research on related indazole compounds has shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating promising anticancer activity .

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)1.50
Pancreatic cancer3 - 14
Prostate cancer7 - 20

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity to exert antimicrobial or anticancer effects. For example, studies have shown that similar indazole derivatives can inhibit key enzymes involved in DNA replication and repair processes in bacteria, leading to cell death .

Case Studies

  • Antiprotozoal Activity : A study evaluated various indazole derivatives for their efficacy against protozoal infections. The findings indicated that certain derivatives exhibited significant antiprotozoal activity, outperforming traditional treatments .
  • Cancer Cell Line Studies : In vitro studies on human leukemia cell lines demonstrated that treatment with indazole derivatives led to increased apoptosis rates and reduced cell viability, suggesting potential therapeutic applications in oncology .

Properties

IUPAC Name

3-bromo-5-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-9(10)7-5-6(13-2)3-4-8(7)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIMHZNOONBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738530
Record name 3-Bromo-5-methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918946-35-7
Record name 3-Bromo-5-methoxy-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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